molecular formula C10H10FNO3 B163884 (R)-2-Acetamido-2-(4-fluorophenyl)acetic acid CAS No. 136814-99-8

(R)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Cat. No.: B163884
CAS No.: 136814-99-8
M. Wt: 211.19 g/mol
InChI Key: HZTADRWBVNKKSJ-SECBINFHSA-N
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Description

®-2-Acetamido-2-(4-fluorophenyl)acetic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an acetamido group and a fluorophenyl group attached to an acetic acid backbone. The chiral center at the alpha position of the acetic acid moiety imparts unique stereochemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-2-(4-fluorophenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluorophenylacetic acid.

    Amidation: The 4-fluorophenylacetic acid is then subjected to amidation using acetic anhydride and a suitable amine to introduce the acetamido group.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-2-Acetamido-2-(4-fluorophenyl)acetic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Acetamido-2-(4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

    Oxidation: Formation of 4-fluorophenylglyoxylic acid.

    Reduction: Formation of ®-2-amino-2-(4-fluorophenyl)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-2-Acetamido-2-(4-fluorophenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Acetamido-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid: The enantiomer of the compound with different stereochemical properties.

    2-Acetamido-2-phenylacetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Acetamido-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of fluorine, affecting its reactivity and interactions.

Uniqueness

®-2-Acetamido-2-(4-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. The chiral center also imparts specific stereochemical properties, making it valuable in the development of enantioselective drugs and catalysts.

This detailed article provides a comprehensive overview of ®-2-Acetamido-2-(4-fluorophenyl)acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-acetamido-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTADRWBVNKKSJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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